Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area vs. 8-Chloro-6-phenyl Isomer
The target compound's computed XLogP3 of 3.0 differentiates it from its 8-chloro-6-phenyl isomer (CAS 676361-05-0), which has a computed XLogP3 of 3.5 [1]. This 0.5 log unit difference reflects the greater hydrophobicity imparted when chlorine is directly attached to the pyrazine core versus the phenyl ring, impacting predicted membrane permeability and solubility. The topological polar surface area (TPSA) is 30.2 Ų for both isomers, but the distinct electronic distribution affects chromatographic retention time and chemical reactivity [1].
| Evidence Dimension | Computed XLogP3 (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 8-Chloro-6-phenylimidazo[1,2-a]pyrazine (CAS 676361-05-0): XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP3 = -0.5 |
| Conditions | Computed using XLogP3 3.0 algorithm via PubChem (2025.09.15 release). |
Why This Matters
This quantifiable hydrophilicity difference directly influences solubility in aqueous assay buffers and reversed-phase HPLC purification protocols, guiding formulation and analytical method development decisions.
- [1] PubChem Compound Summary for CID 67122898, 2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine; and CID 129826053, 8-Chloro-6-phenylimidazo[1,2-a]pyrazine. U.S. National Library of Medicine. View Source
